6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) 6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) 6-Deoxy-1-O-phosphonohexopyranose is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534155
InChI: InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C6H13O8P
Molecular Weight: 244.14 g/mol

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT)

CAS No.:

Cat. No.: VC16534155

Molecular Formula: C6H13O8P

Molecular Weight: 244.14 g/mol

* For research use only. Not for human or veterinary use.

6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT) -

Specification

Molecular Formula C6H13O8P
Molecular Weight 244.14 g/mol
IUPAC Name (3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate
Standard InChI InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)
Standard InChI Key PTVXQARCLQPGIR-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O

Introduction

Chemical Identity and Nomenclature

6-Deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: bis(cyclohexylammonium) [(2S,3R,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate. The compound is also known by several synonyms, including β-L-fucose 1-phosphate bis(cyclohexylammonium) salt and 6-deoxy-β-L-galactose 1-phosphate . Its CAS registry number, 28553-11-9, ensures unambiguous identification across chemical databases . The di(cyclohexylammonium) component arises from the protonation of the phosphate group by two cyclohexylamine molecules, enhancing the compound’s solubility in polar solvents and stability under storage conditions of −20°C .

Structural Characteristics

The molecular structure of 6-deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) comprises a β-configured 6-deoxygalactose ring phosphorylated at the C1 position (Figure 1). The sugar moiety adopts a 4C1^4\text{C}_1 chair conformation, typical of pyranose rings, with axial hydroxyl groups at C3 and C4 and an equatorial hydroxyl at C2 . The absence of a hydroxyl group at C6 (replaced by a methyl group) distinguishes it from galactose, reducing its susceptibility to oxidation and altering its hydrogen-bonding capacity. The phosphate group, ionically paired with two cyclohexylammonium cations, contributes to the compound’s hygroscopic nature and influences its reactivity in enzymatic reactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H13O8P\text{C}_6\text{H}_{13}\text{O}_8\text{P}
Molar Mass244.14 g/mol
CAS Number28553-11-9
Storage Conditions−20°C
Water Hazard (WGK Germany)3 (Highly hazardous to water)

Synthesis and Production

The synthesis of 6-deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) typically involves phosphorylation of 6-deoxy-β-L-galactose (β-L-fucose) followed by salt formation with cyclohexylamine. While detailed protocols are scarce in open literature, analogous methods for nucleotide-linked deoxy sugars provide insights. For example, patents such as US5770407A describe phosphorylation strategies using morpholidate-activated nucleotides and glycosyl dibenzyl phosphates . In such processes, the glycosyl phosphate intermediate is neutralized with cyclohexylamine to yield the stable di(cyclohexylammonium) salt . Enzymatic routes employing fucokinases have also been proposed, though chemical synthesis remains predominant for large-scale production .

Physical and Chemical Properties

The compound exhibits solubility in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO) but is insoluble in nonpolar solvents like hexane. Its storage at −20°C mitigates hydrolysis of the phosphate ester bond, which is prone to degradation under acidic or alkaline conditions . The cyclohexylammonium counterions lower the compound’s melting point compared to its free acid form, facilitating handling in laboratory settings. Spectroscopic characterization reveals distinctive signals in 1H^1\text{H} NMR (e.g., a doublet at δ 5.2 ppm for the anomeric proton) and 31P^{31}\text{P} NMR (a singlet near δ 0 ppm) .

Applications in Biochemical Research

6-Deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) is primarily utilized as a substrate or inhibitor in studies of fucosyltransferases, enzymes responsible for transferring fucose residues to glycoproteins and glycolipids . For instance, it competes with guanosine diphosphate fucose (GDP-fucose) in enzymatic assays, enabling mechanistic studies of glycosylation pathways . Commercial suppliers such as Synthose offer derivatives like 6-azido-L-fucose (CAS 70932-63-7) , highlighting the demand for modified fucose analogs in click chemistry applications. Additionally, the compound’s phosphate group serves as a leaving group in synthetic glycosylation reactions, facilitating the construction of complex oligosaccharides .

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